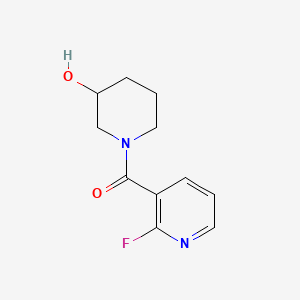

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone typically involves the fluorination of pyridine derivatives and the subsequent coupling with piperidine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be coupled with a hydroxypiperidine derivative under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced fluorination techniques and efficient coupling reactions to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidine moiety can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the pyridine moiety can be reduced to an amine.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypiperidine moiety may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.

Matrine: Known for its antimicrobial and anticancer activities.

Uniqueness

(2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone stands out due to the presence of both fluoropyridine and hydroxypiperidine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Biologische Aktivität

The compound (2-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a synthetic organic molecule characterized by its unique structure, which combines a fluorinated pyridine ring with a hydroxylated piperidine moiety. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C11H12FN2O, with a molecular weight of approximately 202.23 g/mol. The presence of the fluorine atom at the 2-position of the pyridine ring and the hydroxyl group at the 3-position of the piperidine ring contribute to its unique chemical properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess moderate antibacterial properties, potentially due to the electron-withdrawing effect of the fluorine atom, which can enhance the compound's reactivity with biological targets.

- Neuroactive Properties : The hydroxypiperidine moiety is often associated with neuroactive effects, making this compound a candidate for neurological studies.

- Anticancer Potential : Similar compounds have shown potential as inhibitors in cancer pathways, suggesting that this compound may also interact with specific oncogenic targets.

The biological activity of this compound is hypothesized to arise from its ability to bind to specific receptors or enzymes within cells, influencing various cellular pathways. Interaction studies indicate that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique features of this compound:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Fluoropyridine | Structure | Moderate antibacterial activity | Simple structure without piperidine |

| 3-Hydroxypiperidine | Structure | Neuroactive properties | Lacks fluorine substitution |

| PRMT5 Inhibitors | Structure | Targeted anticancer effects | More complex structures with multiple functionalities |

The uniqueness of this compound lies in its dual functionality—combining both a fluorinated aromatic system and a hydroxypiperidine moiety, which may enhance its binding properties and biological efficacy compared to simpler analogs.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to this compound. For example:

- Anticancer Studies : A study focusing on similar pyridine derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications such as fluorination can significantly enhance anticancer activity .

- Neuropharmacological Research : Another investigation highlighted the neuroactive properties of hydroxypiperidine derivatives, indicating potential applications in treating neurodegenerative diseases .

Future Research Directions

The potential applications of this compound in drug development warrant further exploration. Future research could focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound.

- Mechanistic Studies : Investigating the precise mechanisms through which this compound interacts with biological targets.

Eigenschaften

IUPAC Name |

(2-fluoropyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-10-9(4-1-5-13-10)11(16)14-6-2-3-8(15)7-14/h1,4-5,8,15H,2-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCSTUJFJZSDMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.